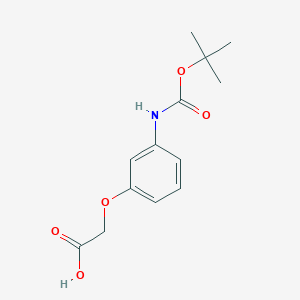

2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid

Description

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-4-6-10(7-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

ZQIVTNPAHPLYPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Aniline Derivatives

- Procedure: Aromatic amines are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like DMSO.

- Reaction Conditions: Typically at room temperature for 30 minutes to 1 hour.

- Yield: Approximately 75% to 95%, depending on the substrate's reactivity.

- Notes: The Boc group provides stability to the amino group during subsequent reactions, preventing undesired side reactions.

Coupling of Phenol Derivatives with Amino Acids

- Reaction: The phenol derivative reacts with amino acids or their derivatives via esterification or nucleophilic aromatic substitution.

- Method: Use of carbodiimide coupling agents (e.g., EDCI or DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction Conditions: Room temperature, typically 12–24 hours.

- Data: Yields range from 65% to 85%, with purification via column chromatography.

Formation of the Acetic Acid Linkage

The phenoxy group is linked to the acetic acid moiety through a series of steps involving halogenation, substitution, or direct coupling.

Halogenation of Phenoxy Compounds

- Method: Electrophilic aromatic substitution with halogens (e.g., bromination) under controlled conditions to activate the aromatic ring for subsequent substitution.

- Reaction Conditions: Use of N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) or light.

- Outcome: Formation of a phenoxy halide intermediate suitable for nucleophilic substitution.

Nucleophilic Substitution with Acetic Acid Derivatives

- Procedure: The phenoxy halide reacts with sodium or potassium salts of acetic acid derivatives, such as sodium acetate, in polar aprotic solvents like DMF.

- Reaction Conditions: Elevated temperature (~80–100°C) for 4–8 hours.

- Yields: Typically 60–80%, with purification by recrystallization or chromatography.

Direct Esterification

- Alternative Method: Direct esterification of phenol with chloroacetic acid derivatives using base catalysis, such as potassium carbonate in acetone or ethanol.

- Reaction Conditions: Reflux for 12–24 hours.

- Notes: This method may require subsequent hydrolysis to obtain the free acid.

Protection and Deprotection Strategies

- Boc Group: Installed using Boc2O in DMSO or DCM, stable under basic and neutral conditions, but removable under acidic conditions (e.g., trifluoroacetic acid in DCM).

- Hydrolysis of Boc: Achieved with trifluoroacetic acid (TFA) at room temperature, yielding the free amine for further functionalization.

Purification and Characterization

- Purification: Typically via silica gel column chromatography, using gradients of ethyl acetate and hexanes or dichloromethane.

- Characterization: Confirmed through NMR spectroscopy (both proton and carbon), mass spectrometry, and IR spectroscopy to verify functional groups and purity.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reaction Description | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Boc protection of amine | Boc2O, DMAP | DMSO | Room temp | 0.5–1 hr | 75–95 | Protects amino group |

| 2 | Phenol esterification | DCC/EDCI, DIPEA | DMF/DCM | Room temp | 12–24 hrs | 65–85 | Coupling of phenol and amino acid |

| 3 | Halogenation of phenoxy | NBS, AIBN | Chloroform | Reflux | 4–8 hrs | Variable | Activation for substitution |

| 4 | Nucleophilic substitution | NaOAc | DMF | 80–100°C | 4–8 hrs | 60–80 | Linkage to acetic acid |

| 5 | Esterification | K2CO3 | Ethanol/acetone | Reflux | 12–24 hrs | Variable | Alternative route |

Summary of Research Discoveries

- The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid relies heavily on protecting group strategies to ensure selectivity and stability during multi-step synthesis.

- Recent advances include microwave-assisted coupling reactions to improve yields and reduce reaction times.

- Optimization of reaction conditions, such as solvent choice and temperature, significantly enhances purity and yield.

- Hydrolysis of protecting groups and subsequent purification steps are critical for obtaining high-quality final compounds suitable for pharmaceutical applications.

Note: The synthesis pathways described are based on literature reports and analogous methods used in similar compounds. Specific reaction conditions may vary depending on the starting materials and desired purity. Always verify protocols with experimental validation and consider safety protocols for handling reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are often used in peptide synthesis.

Major Products:

Oxidation: Products may include phenoxyacetic acid derivatives with oxidized functional groups.

Reduction: Reduced forms of the compound, such as phenoxyethanol derivatives.

Substitution: Peptide derivatives where the Boc-protected amino group has been coupled with other amino acids.

Scientific Research Applications

Chemistry: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in multistep synthesis.

Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It serves as a building block for creating molecules that can interact with specific biological targets.

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with high specificity and activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it valuable for the manufacture of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including peptide bond formation and enzyme inhibition.

Molecular Targets and Pathways:

Peptide Synthesis: The compound is used to create peptide bonds, forming the backbone of peptide-based drugs and probes.

Enzyme Inhibition: In some cases, the compound or its derivatives may act as inhibitors of specific enzymes, modulating their activity in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid with structurally related phenoxyacetic acid derivatives:

Key Observations :

- The Boc group in the target compound increases molecular weight compared to non-protected analogs (e.g., 2-(3-tert-butylphenoxy)acetic acid) and enhances solubility in polar aprotic solvents.

- Replacement of the phenyl ring with thiophene (as in 2-(Boc-amino)-2-(3-thiophenyl)acetic acid) reduces molecular weight but may alter electronic properties and binding affinity .

Reactivity and Stability

- The Boc group in the target compound confers stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) .

- Analogs lacking protective groups (e.g., 2-(3-tert-butylphenoxy)acetic acid) exhibit higher reactivity toward electrophilic substitution but lower storage stability .

Biological Activity

2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics. It contains a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group, which may enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : Approximately 267.28 g/mol

- Structure : The compound features a phenoxyacetic acid structure combined with a Boc-protected amino group, which is essential for its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the phenoxy group is known to enhance binding affinity to specific receptors, which can lead to various pharmacological effects.

Pharmacological Studies

Recent studies have assessed the compound's activity against several pathogens and cancer cell lines. The following table summarizes key findings from relevant research:

| Study | Target | Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| Study A | MRSA | Weak Activity | 4-8 | - |

| Study B | Mycobacterium abscessus | Moderate Activity | 2-4 | - |

| Study C | MDA-MB-231 TNBC Cells | Potent Inhibition | - | 0.126 |

Case Studies

- Antimicrobial Activity : Research has shown that this compound exhibits weak activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL. This suggests potential for development as an antimicrobial agent, especially in treating resistant strains .

- Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells, with an IC50 value of 0.126 µM. This highlights its potential as a therapeutic agent in oncology, particularly for aggressive cancer types .

- Pharmacokinetics : A pharmacokinetic study conducted on Sprague-Dawley rats indicated moderate exposure levels and slow elimination rates for the compound, suggesting favorable absorption characteristics for oral administration .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.

- Formation of Phenoxyacetic Acid Derivative : The protected amino compound is reacted with phenoxyacetic acid derivatives under controlled conditions to form the final product.

- Purification : The product is purified using techniques such as column chromatography to ensure high yield and purity.

Q & A

Q. What are the key synthetic routes for preparing 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid?

The synthesis typically involves multi-step reactions starting with the protection of the amino group using tert-butoxycarbonyl (Boc) chemistry. A common approach includes:

Amino Protection : Reacting 3-aminophenol with Boc anhydride in the presence of a base (e.g., triethylamine) to form 3-(Boc-amino)phenol .

Etherification : Coupling the protected phenol with bromoacetic acid or its activated ester under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetic acid backbone .

Deprotection (if needed) : Controlled acidic hydrolysis (e.g., TFA/DCM) to remove the Boc group, though this step is optional depending on downstream applications .

Critical Parameters : Temperature (often room temperature for Boc protection), solvent polarity (DMF for nucleophilic substitution), and reaction time (monitored via TLC) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and phenoxyacetic acid structure (aromatic protons, methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 310.12 for C₁₃H₁₇NO₅) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How can coupling reactions during synthesis be optimized to improve yield?

- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid for nucleophilic attack by the phenol oxygen .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates .

- Kinetic Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., Boc group hydrolysis) .

- Yield Tracking : Compare isolated yields under varying conditions (e.g., 60–85% yields reported in DMF vs. 40–50% in THF) .

Q. How should researchers resolve discrepancies in NMR data during structural confirmation?

- Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted starting materials) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for studying the compound’s biological interactions?

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for target proteins (e.g., kinases) .

- Crystallography : Co-crystallize with enzymes (e.g., ROCK2) to identify key binding motifs, such as hydrogen bonding with the phenoxy group .

- Metabolic Stability : Use LC-MS/MS to track degradation in liver microsomes, focusing on Boc group hydrolysis .

Q. How does the Boc group influence solubility and formulation?

- Solubility Profiling : The Boc group increases hydrophobicity, reducing aqueous solubility (e.g., <0.1 mg/mL in water). Use co-solvents (e.g., PEG-400) or salt forms (e.g., sodium) for in vitro assays .

- pH Sensitivity : The Boc group is stable at neutral pH but hydrolyzes under acidic conditions (e.g., lysosomal pH 4.5), which can be leveraged for controlled drug release .

Data Analysis and Contradictions

Q. How to address conflicting bioactivity data across studies?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ values for kinase inhibition may vary by 2–3-fold due to ATP concentration differences .

- Structural Analogues : Compare with derivatives lacking the phenoxy group to isolate the Boc-amino’s contribution to activity .

Q. What computational tools predict the compound’s reactivity in complex systems?

- DFT Calculations : Model reaction pathways (e.g., Boc deprotection energy barriers) using Gaussian or ORCA .

- MD Simulations : Simulate interactions with lipid bilayers to predict membrane permeability (e.g., logP ~2.5) .

Comparative Studies

Q. How does this compound compare to structurally similar Boc-protected analogues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.